molecular formula C18H10O2 B046369 5,12-Naphthacenequinone CAS No. 1090-13-7

5,12-Naphthacenequinone

Cat. No. B046369
CAS RN: 1090-13-7
M. Wt: 258.3 g/mol
InChI Key: LZPBKINTWROMEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of naphthoquinones confers unique redox properties, facilitating various biological oxidative processes. This structural aspect is critical for the biological activities exhibited by these compounds, including antimicrobial, antifungal, and anticancer effects.

Chemical Reactions and Properties

Naphthoquinones participate in numerous chemical reactions due to their reactive nature. These reactions include redox cycling, which is initiated by the one-electron reduction of the quinone to semiquinones, unstable intermediates that rapidly react with molecular oxygen, generating free radicals. Such reactions underpin the biological activity of naphthoquinones, including their use in treating diseases like Chagas disease (Antônio Ventura Pinto & Solange Lisboa de Castro, 2009).

Physical Properties Analysis

Naphthoquinones possess distinct physical properties that contribute to their functionality in both organic synthesis and biological applications. These properties include solubility in various solvents, which is crucial for their application in pharmaceutical formulations and organic reactions.

Chemical Properties Analysis

The chemical properties of naphthoquinones, such as their redox potential, play a significant role in their biological activities. These properties enable naphthoquinones to participate in electron transfer reactions within biological systems, contributing to their therapeutic effects.

Scientific Research Applications

  • DNA Photosensitization : A derivative of 5,12-naphthacenedione (TQ) effectively serves as a DNA photosensitizer for one-electron oxidation. This provides an alternative to UV-based photosensitizers for studying such processes (Roberts & Schuster, 2004).

  • Chemiluminescence : 5,12-bis(phenylethynyl) naphthacenequinone, synthesized with high yields, shows chemiluminescence properties, suggesting its potential as a chemiluminescent agent (Li Cheng-zhi, 2005). A similar study presents a one-step synthesis method for this compound (Li Cheng-zhi, 2005).

  • Photochemical Properties : The triplet state of 5,12-naphthacenequinone in solution undergoes electron transfer and phenolic H-atom transfer, producing the 5,12-NQ ketyl radical and TMB cation radicals (Yamaji, Itoh & Tobita, 2002).

  • Photochromic Properties : 6-(4-substituted)phenoxy-5,12-naphthacenequinones exhibit photochromic properties. Electron-donating substituents on the phenyl ring decrease fading quantum yields in both UV and visible light without affecting absorption spectra (Yokoyama, Fukui & Yokoyama, 1996).

  • Ozonolysis Reactions : Naphthacene and 5,12-naphthacenequinone undergo ozonolysis, producing unstable monomeric ozonides and dimethoxy peracetals, ultimately leading to 2,3-anthraquinonedicarboxylic acid (Moriconi, O'connor & Taranko, 1959).

  • Crystal Studies : Naphthacene-doped 5,12-naphthacenequinone mixed crystals show no significant structural changes compared to undoped crystals. Their fluorescence spectrum reveals no obvious energy transfer (Li et al., 2008).

  • Electron Transfer and Structural Studies : The electronic structure of the lowest excited triplet state of 5,12-naphthacenequinone was studied, revealing pi pi* character with over 80% of unpaired electron spins localized on the naphthalene aromatic sub-system (Shimokage et al., 2002).

  • Synthesis of Derivatives : Various studies have reported the synthesis of 5,12-naphthacenequinone derivatives with applications in photochromism and photochemical properties (Jiang Hong, 2007; Yin et al., 2008; Fang et al., 1997; MikiSadao et al., 2006; Sokolyuk & Pisulina, 2002).

  • Electrochemical Studies : The effects of substitution on the electrochemical reduction of dihydroxynaphtacenequinone were explored, showing how different substituents influence oxidation potentials and reduction difficulty (Li, Caspar & Dixon, 1980).

Safety And Hazards

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water. Do not induce vomiting .

properties

IUPAC Name

tetracene-5,12-dione
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InChI

InChI=1S/C18H10O2/c19-17-13-7-3-4-8-14(13)18(20)16-10-12-6-2-1-5-11(12)9-15(16)17/h1-10H
Source PubChem
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InChI Key

LZPBKINTWROMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC=CC=C4C3=O
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Molecular Formula

C18H10O2
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DSSTOX Substance ID

DTXSID7061483
Record name 5,12-Naphthacenedione
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Molecular Weight

258.3 g/mol
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Physical Description

Dark brown powder; [Sigma-Aldrich MSDS]
Record name 5,12-Naphthacenequinone
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Product Name

5,12-Naphthacenequinone

CAS RN

1090-13-7
Record name 5,12-Naphthacenedione
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Synthesis routes and methods

Procedure details

Substituted tetracenes also can be prepared by any known method, including for example, the following sequence of reactions: 1) the condensation of naphthalene-2,3-dicarboxylic anhydride and benzene derivatives, 2) dehydration to form the corresponding tetracene-5,12-quinone, 3) and reduction of the quinone to give the corresponding tetracene derivative. Such methods are taught, e.g., in Waldmann, H. and Mathiowetz, H., Ber. dtsch. Chem. Ges. 64, 1713 (1931), Weizmann, C., Haskelberg, L. and Berlin, T., J. Chem. Soc. 398 (1939); Waldemann, H. and Plak, G., J. prakt. Chem. (2) 150, 113, 121 (1938), which are herein incorporated by reference. Other examples of synthesis of alkyl homologues of tetracene include: 2-methyltetracene (Coulson, E. A., J. Chem. Soc. 1406 (1934)), 5-methyltetracene (Clar, E. and Wright, J. W., Nature, Lond. 63, 921 (1949)), 2-isopropyltetracene (Cook, J. W., J. Chem. Soc. 1412 (1934)), 1,6-dimethyltetracene (Fieser, L. F. and Hershberg, E. B. J. Amer. Chem. Soc. 62, 49 (1940)), 2,8-dimethyltetracene (Fieser, L. F. and Hershberg, E. B. J. Amer. Chem. Soc. 62, 49 (1940) and Coulson, E. A., J. Chem. Soc. 1406 (1934)), 2,9-dimethyltetracene (Coulson, E. A., J. Chem. Soc. 1406 (1934)), and 5,12-dimethyltetracene (Wolf, J., J. Chem. Soc. 75, 2673 (1953)), which are herein incorporated by reference.
[Compound]
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Substituted tetracenes
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
524
Citations
T Shimokage, T Ikoma, K Akiyama… - Spectrochimica Acta Part …, 2002 - Elsevier
Continuous-wave time-resolved EPR (cw-TREPR) and pulsed electron nuclear double resonance (ENDOR) studies have been carried out to clarify the electronic structure of the lowest …
Number of citations: 4 www.sciencedirect.com
MC Rath, H Pal, T Mukherjee - The Journal of Physical Chemistry …, 2001 - ACS Publications
Interaction in the excited singlet state (S 1 ) of 6,11-dihydroxy-5,12-naphthacenequinone (DHNQ) with aromatic hydrocarbons (AH) has been investigated using steady-state (SS) and …
Number of citations: 19 pubs.acs.org
M Yamaji, T Itoh, S Tobit - Photochemical & Photobiological Sciences, 2002 - Springer
Photochemical properties of the lowest triplet π,π* state of 5,12-naphthacenequinone (5,12-NQ) have been investigated in solution by means of nanosecond laser flash photolysis at …
Number of citations: 15 link.springer.com
H Li, L Duan, D Zhang, G Dong, L Wang, Y Qiu - Journal of crystal growth, 2008 - Elsevier
5,12-Naphthacenequinone (5,12-NpQ) single crystal and naphthacene (Np)-doped 5,12-NpQ mixed crystal have been prepared by crystallization from solution and characterized by X-…
Number of citations: 5 www.sciencedirect.com
EJ Moriconi, WF O'Connor, LB Taranko - Archives of Biochemistry and …, 1959 - Elsevier
Ozonization of naphthacene (I) with one molar equivalent of ozone gave 5,12-naphthacenequinone (II). Further, I and II absorb, respectively, three and two molar equivalents of ozone to …
Number of citations: 15 www.sciencedirect.com
RN Nurmukhametov, GN Rodionova… - Journal of Applied …, 1979 - Springer
The absorption spectrum of 6-chloro-5, 12-naphthacenequinone consists of several intense partially overlapping bands (Fig. i) and is practically identical to the spectrum of the …
Number of citations: 3 link.springer.com
ET Seo, JM Fritsch, RF Nelson - The Journal of Physical Chemistry, 1968 - ACS Publications
Mobius and Plato have reported the electron paramagnetic resonance spectrum of a species obtained by electrochemical reduction of naphthacene in acetonitrile at—2.5 V vs. see. 2 …
Number of citations: 3 pubs.acs.org
AS Tikhomirov, AE Shchekotikhin, YN Luzikov… - Chemistry of …, 2012 - Springer
A new method was developed for synthesis of anthra[2,3-b]furan-5,10-dione derivatives. The key compound for annelation of the furan fragment to the anthraquinone chromophor is the …
Number of citations: 10 link.springer.com
AE Shchekotikhin, YN Luzikov, VN Buyanov… - Chemistry of …, 2009 - Springer
During the condensation of 2,3-dichloroquinizarine with methyl pivaloylacetate in the presence of potassium carbonate in dimethyl sulfoxide the main reaction products are derivatives …
Number of citations: 4 link.springer.com
J Finkelstein, JA Romano - Journal of Medicinal Chemistry, 1970 - ACS Publications
When 2 (a, C, d) was fused with 1 at 1110 in the pres-ence of Bo03. the corresponding 3 was obtained. How-ever, when 2b was used under similar conditions, in situ deacetylation took …
Number of citations: 6 pubs.acs.org

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